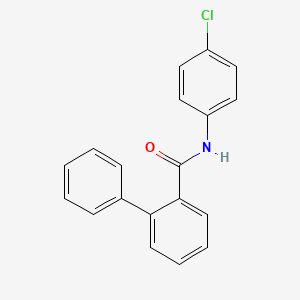

N-4-Chlorophenyl biphenyl-2-carboxamide

Description

N-4-Chlorophenyl biphenyl-2-carboxamide is a small-molecule organic compound characterized by a biphenyl core substituted at the 2-position with a carboxamide group. The amide nitrogen is further substituted with a 4-chlorophenyl moiety. This structural configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research. The chlorine atom at the para position of the phenyl ring enhances hydrophobicity and may influence binding interactions in biological systems, such as receptor-ligand engagements .

Properties

Molecular Formula |

C19H14ClNO |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-phenylbenzamide |

InChI |

InChI=1S/C19H14ClNO/c20-15-10-12-16(13-11-15)21-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

InChI Key |

QNYYCWHHRHDQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Trifluoromethyl : The chloro substituent in the parent compound offers moderate hydrophobicity and electron-withdrawing effects, while the trifluoromethyl group in the analog () provides stronger electron-withdrawing character and enhanced metabolic stability .

- Structural Complexity : The benzodiazepine-containing analog () demonstrates how extended aromatic systems and heterocycles can enhance receptor binding specificity, particularly for GPCRs like AVPR2 .

Pharmacological Target Implications

- GPCR Modulation : Both the parent compound and ’s analog are implicated in GPCR interactions. The chlorine atom in the parent compound may facilitate hydrophobic interactions with receptor pockets, while the benzodiazepine moiety in likely enhances binding affinity through π-π stacking and conformational rigidity .

- Receptor Selectivity : The trifluoromethyl group in ’s compound could improve selectivity for receptors sensitive to steric and electronic effects, such as neurotransmitter transporters or enzymes .

Physicochemical and Crystallographic Analysis

- Crystallography Tools : Structural studies of these compounds often employ SHELX for refinement and ORTEP for visualization. For example, SHELXL’s robustness in handling small-molecule crystallography () enables precise determination of bond lengths and angles, critical for comparing substituent-induced conformational changes .

- Solubility and Stability : The hydrochloride salt form in enhances solubility, whereas the parent compound’s neutral form may require formulation adjustments for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.